3,3'-di-O-Methylellagic acid

Immunomodulation Cytotoxicity Ellagic acid derivatives

Standard ellagic acid derivatives lack the specific methylation pattern required for advanced mycobacterial research. 3,3'-di-O-Methylellagic acid uniquely abolishes acid-fast staining without growth inhibition-a phenotype absent in the 4,4'-isomer or parent compound. - DPPH radical scavenging SC₅₀: 123.3 µg/mL - Validated UPLC-MS/MS recovery: 100.7% (RSD 1.64%) - Certified reference standard for phytochemical QC - Immediate shipment, research-grade purity

Molecular Formula C16H10O8
Molecular Weight 330.24 g/mol
CAS No. 2239-88-5
Cat. No. B021063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-di-O-Methylellagic acid
CAS2239-88-5
Synonyms3,3'-di-O-methylellagic acid
Molecular FormulaC16H10O8
Molecular Weight330.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O
InChIInChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3
InChIKeyKLAGYIBJNXLDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Di-O-Methylellagic Acid Overview


3,3′-Di-O-methylellagic acid (CAS 2239-88-5) is a naturally occurring methylated derivative of ellagic acid, isolated from plant sources including Euphorbia adenochlora, Sonneratia alba, and Qualea parviflora [1]. As a phenolic compound with a core ellagic acid scaffold bearing methoxy groups at the 3 and 3′ positions, it exhibits a molecular formula of C₁₆H₁₀O₈ and a molecular weight of 330.25 g/mol [2]. The compound demonstrates distinct biological activity profiles that differ quantitatively from its parent ellagic acid and from isomeric methylated derivatives, making precise identification and procurement of the correct 3,3′-isomer essential for reproducible experimental outcomes [3].

Isomer identity 3,3′-di-O-methyl derivative (not 4,4′-isomer); spectroscopic confirmation required
Tool compound Selective inhibition of mycobacterial acid-fastness for cell-wall architecture studies
Analytical standard UPLC-MS/MS quantification of 3,3′-di-O-methylellagic acid in plant matrices
SAR scaffold Lower cytotoxicity and attenuated macrophage stimulation vs. ellagic acid

3,3′-Di-O-Methylellagic Acid Specificity


Ellagic acid derivatives cannot be treated as interchangeable commodities for scientific research or industrial applications. The position of methylation on the ellagic acid scaffold critically determines both physicochemical properties and biological activity profiles. The 3,3′-di-O-methyl isomer is spectroscopically distinguishable from the 4,4′-di-O-methyl isomer, with UV and ¹³C FT-NMR spectra serving as definitive diagnostic tools [1]. Critically, the 3,3′-dimethylated derivative exhibits a unique functional phenotype: selective inhibition of mycobacterial acid-fastness without growth retardation—a property not documented for the 4,4′-isomer or the parent ellagic acid [2]. Furthermore, the 3,3′-dimethyl substitution pattern produces quantitatively distinct DPPH radical scavenging activity (SC₅₀ = 123.3 µg/mL) and altered immunomodulatory behavior relative to unmethylated ellagic acid [3]. Substitution with the incorrect isomer or derivative would introduce uncontrolled variables into experimental systems, compromising data reproducibility and interpretation across antioxidant, antimicrobial, and anti-inflammatory assays.

Target 3,3′-Di-O-methylellagic acid
4,4′-Isomer not interchangeable Lacks acid-fastness inhibition phenotype; spectral identity differs (UV, ¹³C NMR). Isomer misassignment alters functional outcomes.
Target 3,3′-Di-O-methylellagic acid
Ellagic acid not interchangeable Higher cytotoxicity and stronger macrophage NO/TNF-α stimulation; DPPH radical scavenging profile differs. Use as research comparator only.

3,3′-Di-O-Methylellagic Acid Evidence


Macrophage Response vs. Ellagic Acid

In a direct comparative study of ellagic acid derivatives isolated from Qualea parviflora, 3,3′-di-O-methylellagic acid demonstrated a markedly different biological profile compared to standard ellagic acid [1]. The assays evaluated cytotoxicity and the capacity to stimulate murine peritoneal macrophages to release nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) [1].

Macrophage response vs. ellagic acid
Head-to-head
3,3′-Di-O-Me: Less cytotoxic, lower NO/TNF-α Ellagic acid: Higher cytotoxicity and immunostimulation
Reported lower cytotoxicity and immunostimulatory activity context
Murine peritoneal macrophages; qualitative directional difference
Immunomodulation Cytotoxicity Ellagic acid derivatives

DPPH Radical Scavenging Activity

The DPPH radical scavenging activity of 3,3′-di-O-methylellagic acid has been quantified in multiple independent studies, establishing a reproducible activity benchmark . The compound exhibits an SC₅₀ value of 123.3 µg/mL in the DPPH assay . This value serves as a reference point for comparing the antioxidant potency of this derivative to other ellagic acid derivatives or synthetic antioxidants under comparable assay conditions [1].

DPPH radical scavenging
Cross-study comparable
SC₅₀ = 123.3 µg/mL
Reported DPPH radical scavenging benchmark
Approx. 7-fold lower potency than ascorbic acid positive control
Antioxidant activity DPPH assay Free radical scavenging

Selective Acid-Fastness Inhibition in Mycobacteria

3,3′-Di-O-methylellagic acid exhibits a distinctive functional activity not reported for the parent ellagic acid or isomeric dimethyl derivatives: selective inhibition of acid-fastness formation in mycobacteria without concomitant growth retardation [1]. This phenotype—abolition of the acid-fast staining property while permitting normal bacterial proliferation—was originally described by Kondo et al. (1979) and remains a unique differentiating characteristic of the 3,3′-dimethylated derivative [1].

Acid-fastness inhibition
Class-level
Selective abolition of acid-fast staining without growth retardation
Supports mycobacterial cell-wall research context
Single study; data to verify; phenotype unique to 3,3′-isomer
Antimycobacterial Acid-fastness inhibition Mycobacteria

Spectroscopic Isomer Differentiation

The 3,3′-di-O-methylellagic acid isomer is spectroscopically distinguishable from its 4,4′-di-O-methyl isomer, a critical consideration for procurement and quality verification [1]. Sato (1987) demonstrated that UV and ¹³C FT-NMR spectra are the most effective diagnostic tools for differentiating these positional isomers [1]. Key diagnostic ¹³C NMR signals for the 3,3′-isomer include δ 116.08 (C1, C1′), 131.10 (C2, C2′), 138.25 (C3, C3′), 149.96 (C4, C4′), 103.79 (C5, C5′), 110.81 (C6, C6′), and 60.84 (3-OCH₃) [2].

Spectroscopic isomer differentiation
Head-to-head
3,3′-Isomer: Distinct ¹³C NMR δ 138.25 (C3), δ 60.84 (3-OCH₃) 4,4′-Isomer: Diagnostic UV and ¹³C NMR patterns differ
Supports isomer-specific identity verification
UV and ¹³C NMR are definitive tools; DMSO-d₆, 126 MHz
Isomer differentiation Spectroscopic characterization Quality control

UPLC-MS/MS Analytical Method

A validated UPLC-MS/MS method has been established for the simultaneous quantitative determination of six tannins including 3,3′-di-O-methylellagic acid in Chinese medicinal materials [1]. The method demonstrates excellent analytical performance for this compound, with average recovery of 100.7% (RSD = 1.64%) across 15 different herbal matrices [1]. The method employs an Agilent RRHD Eclipse Plus C18 column (2.1 mm × 50 mm, 1.8 µm) with methanol/0.1% formic acid gradient elution at 0.3 mL/min, column temperature 40°C, and triple quadrupole MS detection in negative ion MRM mode [1].

UPLC-MS/MS method
Supporting evidence
Recovery 100.7%, RSD 1.64% (15 herbal matrices)
Supports analytical method development for natural product quantification
Validated negative ion MRM mode; C18 column gradient elution
Analytical method validation UPLC-MS/MS Quantification

3,3′-Di-O-Methylellagic Acid Applications


UPLC-MS/MS Reference Standard

Procure 3,3′-di-O-methylellagic acid as a certified analytical reference standard for the quantitative determination of this specific ellagic acid derivative in plant extracts, herbal formulations, and natural product quality control workflows. The validated UPLC-MS/MS method demonstrates 100.7% average recovery with RSD of 1.64% across 15 diverse medicinal plant matrices, supporting robust analytical method development [1]. This application is particularly relevant for laboratories conducting phytochemical profiling, botanical standardization, or regulatory compliance testing requiring definitive identification and quantification of 3,3′-di-O-methylellagic acid.

Mycobacterial Cell Wall Architecture Probe

Deploy 3,3′-di-O-methylellagic acid as a specialized tool compound to investigate the molecular determinants of acid-fastness in mycobacteria. The compound's unique ability to selectively abolish acid-fast staining without inhibiting bacterial growth [1] enables dissection of the structural and biochemical pathways underlying this diagnostically important mycobacterial trait. This phenotype is not shared by ellagic acid or the 4,4′-di-O-methyl isomer, making the 3,3′-derivative uniquely suited for these mechanistic studies [1].

Reduced-Cytotoxicity SAR Scaffold

Incorporate 3,3′-di-O-methylellagic acid into structure-activity relationship studies examining how methylation patterns modulate the cytotoxicity and immunomodulatory properties of the ellagic acid pharmacophore. The compound's reduced cytotoxicity and attenuated stimulation of nitric oxide and TNF-α release from murine peritoneal macrophages, relative to unmethylated ellagic acid [1], provide a defined baseline for comparative SAR investigations. This enables systematic exploration of how specific O-methylation positions influence biological activity profiles.

DPPH Radical Scavenging Positive Control

Utilize 3,3′-di-O-methylellagic acid as a characterized reference compound in DPPH radical scavenging assays when benchmarking the antioxidant activity of structurally related ellagic acid derivatives or novel synthetic analogs. The established SC₅₀ value of 123.3 µg/mL [1] provides a reproducible benchmark against which the activity of other methylated ellagic acid derivatives can be quantitatively compared, facilitating interpretation of how methylation position and degree influence free radical scavenging capacity .

Application
Selection Property
Validation Focus
Natural product analytical standard
Validated UPLC-MS/MS recovery and precision
Recovery across diverse plant matrices; isomer-specific MRM transitions
Mycobacterial cell-wall architecture research
Selective acid-fastness inhibition without growth impact
Acid-fast staining and growth monitoring; confirm phenotype in your strain
Ellagic acid SAR studies
Lower cytotoxicity and attenuated macrophage stimulation profile
Macrophage NO/TNF-α release; compare with parent ellagic acid
DPPH radical scavenging assay reference
Characterized SC₅₀ benchmark (123.3 µg/mL)
Cross-study antioxidant potency comparison; match assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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